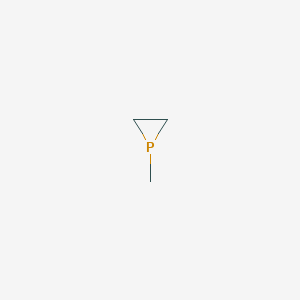

1-Methylphosphirane

Description

Properties

CAS No. |

21658-91-3 |

|---|---|

Molecular Formula |

C3H7P |

Molecular Weight |

74.06 g/mol |

IUPAC Name |

1-methylphosphirane |

InChI |

InChI=1S/C3H7P/c1-4-2-3-4/h2-3H2,1H3 |

InChI Key |

CXYFGXNSRDSPQE-UHFFFAOYSA-N |

Canonical SMILES |

CP1CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Reactivity in Nucleophilic Substitution Reactions

1-Methylphosphirane exhibits distinct reactivity compared to analogous phosphiranes, particularly in nucleophilic substitution at the phosphorus atom. Key findings include:

- Rate Constants : The reaction of this compound with dimethylphosphide (PMe⁻₂) proceeds via attack at phosphorus, yielding Me₂P-PMe⁻ and ethylene. The rate constant (k = 1.1 × 10¹³ L mol⁻¹ s⁻¹ at 25°C) is seven orders of magnitude higher than for mechanisms involving carbon attack .

- Comparison with 1-Phenylphosphirane: Experimental studies on 1-phenylphosphirane show analogous reactivity trends, with nucleophilic substitution favoring phosphorus over carbon.

Table 1: Kinetic Parameters for Nucleophilic Substitution in Phosphiranes

Conformational and Configurational Properties

The methyl substituent in this compound significantly impacts conformational equilibria in polymer derivatives:

- Polymer Flexibility : Poly(this compound) exhibits distinct conformational entropy (Sconf) compared to poly(1-phenylphosphirane). The methyl group reduces steric hindrance, enabling greater rotational freedom in the polymer backbone .

- Comparison with Poly(N-methylethylene imine) (PMEI) : PMEI, a structurally similar polycation, has a higher Sconf (24.3 J K⁻¹ mol⁻¹) than poly(ethylene oxide) (PEO, 17.8 J K⁻¹ mol⁻¹) in aqueous solutions. This suggests that this compound-derived polymers may exhibit enhanced flexibility compared to other hydrophilic polymers .

Table 2: Conformational Entropy of Polymers

| Polymer | Sconf (J K⁻¹ mol⁻¹) | Reference |

|---|---|---|

| Poly(this compound) | Not explicitly reported | |

| Poly(1-phenylphosphirane) | Lower than methyl analog | |

| PMEI | 24.3 | |

| PEO | 17.8 |

Photochemical Behavior in Transition Metal Complexes

This compound forms stable complexes with transition metals, such as tungsten pentacarbonyl (W(CO)₅). Key comparisons include:

- Ligand Dissociation Pathways: Irradiation of this compound-W(CO)₅ in inert matrices (argon/xenon) results in equatorial CO ligand dissociation, forming cis-W(CO)₄-phosphirane. In CO matrices, phosphine dissociation dominates .

- Comparison with Other Phosphirane Complexes : While direct data on analogous complexes (e.g., 1-phenylphosphirane-W(CO)₅) are lacking, the methyl group’s smaller size likely reduces steric constraints during ligand dissociation compared to bulkier substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.